molecular formula C14H17N3O3S B12594800 Guanidine;4-(4-methylphenyl)benzenesulfonic acid CAS No. 650599-66-9

Guanidine;4-(4-methylphenyl)benzenesulfonic acid

Cat. No.: B12594800
CAS No.: 650599-66-9
M. Wt: 307.37 g/mol
InChI Key: GFARMYNZHBSVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine;4-(4-methylphenyl)benzenesulfonic acid is a guanidinium salt of 4-methylbenzenesulfonic acid (tosylic acid). The parent acid, 4-methylbenzenesulfonic acid, is a strong Brønsted acid (~10<sup>6</sup> times stronger than benzoic acid) with a pKa of -2.8 . Its solid-state stability and high acidity make it a versatile catalyst in organic synthesis, particularly in esterifications and Friedel-Crafts alkylations. The guanidine counterion enhances solubility in polar solvents and modulates reactivity in acid-base reactions .

Structurally, the compound consists of a sulfonic acid group (-SO3H) at the para position of a toluene backbone, substituted with a methyl group. The guanidine moiety (CN3H6<sup>+</sup>) forms an ionic bond with the sulfonate anion, stabilizing the crystalline lattice .

Properties

CAS No.

650599-66-9

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

guanidine;4-(4-methylphenyl)benzenesulfonic acid

InChI

InChI=1S/C13H12O3S.CH5N3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16;2-1(3)4/h2-9H,1H3,(H,14,15,16);(H5,2,3,4)

InChI Key

GFARMYNZHBSVDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N

Origin of Product

United States

Preparation Methods

Method A: Synthesis via Guanidinobenzoic Acid Derivatives

This method utilizes guanidinobenzoic acid hydrochloride as the starting material. The process is characterized by the following steps:

  • Reagents Required :

    • Guanidinobenzoic acid hydrochloride
    • Pyridine
    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride
    • Methyl paraben
    • Dimethylaminopyridine
    • Sodium hydroxide solution
  • Procedure :

    • In a reaction vessel, dissolve guanidinobenzoic acid hydrochloride in pyridine.
    • Add EDC hydrochloride, methyl paraben, and dimethylaminopyridine to the mixture.
    • Maintain the reaction at temperatures between 10°C to 60°C for approximately 8 to 20 hours.
    • After completion, recover pyridine via distillation under reduced pressure.
    • Cool the reaction mixture and add a sodium hydroxide solution (1%-10% concentration).
    • Stir and separate the resulting solid (Solid A), wash it with water until neutral, then lyophilize to obtain free guanidine.
  • Yield and Purity :

    • The final product yield is approximately 48% , with a purity of 99% as determined by HPLC analysis.

Method B: Direct Reaction with Sulfonamide

This alternative method employs direct reaction techniques involving sulfonamide compounds:

  • Reagents Required :

    • (4-methoxyphenyl)methanamine
    • DMSO (Dimethyl sulfoxide)
  • Procedure :

    • Dissolve (4-methoxyphenyl)methanamine in DMSO.
    • Heat the mixture at 130°C for about 2 hours in a sealed environment.
    • After cooling, add water to precipitate the product.
  • Extraction :

    • Extract the organic phase using ethyl acetate and dry over sodium sulfate.
  • Yield and Purity :

    • This method typically results in moderate yields but can be adjusted based on reaction conditions.

The following table summarizes the two methods discussed above, highlighting their key features:

Feature Method A Method B
Starting Material Guanidinobenzoic acid hydrochloride (4-methoxyphenyl)methanamine
Solvent Used Pyridine DMSO
Reaction Temperature 10°C to 60°C 130°C
Reaction Time 8 to 20 hours ~2 hours
Final Yield ~48% Moderate
Purity ~99% (HPLC) Variable

The preparation of guanidine; 4-(4-methylphenyl)benzenesulfonic acid can be achieved through multiple synthetic routes, each with its advantages and challenges regarding yield and purity. Method A demonstrates a higher yield and purity level compared to Method B, making it more suitable for applications requiring high-quality compounds. Further optimization of these methods could enhance efficiency and scalability for industrial applications.

Future research could explore alternative solvents or catalysts that may improve reaction conditions or yield further insights into the mechanistic pathways involved in synthesizing guanidine; 4-(4-methylphenyl)benzenesulfonic acid, potentially leading to more efficient production methods or novel derivatives with enhanced properties.

Chemical Reactions Analysis

Types of Reactions

Guanidine;4-(4-methylphenyl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the sulfonic acid group or the guanidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of carbonic anhydrase (CA) isoforms, particularly CA VII. The incorporation of the guanidine moiety into sulfonamide structures has been shown to enhance the efficiency and selectivity of these inhibitors, making them promising candidates for managing neuropathic pain .

Table 1: Summary of CA Inhibitory Activity

Compound NameCA Isoform TargetedInhibition EfficiencyReference
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamidesCA VIIHigh
Methyl (4-sulfamoylphenyl)carbamimidothioateCA IIModerate
4-(3-(4-Methoxybenzyl)guanidino)benzenesulfonamideCA IXHigh

Antioxidant Properties

Research indicates that compounds similar to guanidine; 4-(4-methylphenyl)benzenesulfonic acid exhibit significant antioxidant activities. These compounds have been tested for their ability to protect against oxidative stress, which is implicated in various diseases .

Table 2: Antioxidant Activity of Related Compounds

Compound NameAntioxidant MechanismEfficacy (IC50 µM)Reference
FMA4Free radical scavenging15
FMA5Lipid peroxidation inhibition20
FMA7Caspase-3 activity reduction10

Neuropathic Pain Management

A study conducted on a series of novel sulfonamide derivatives demonstrated that those incorporating guanidine exhibited superior inhibitory activity against CA VII compared to traditional sulfonamides. This suggests potential applications in treating neuropathic pain, where modulation of carbonic anhydrase activity may alleviate symptoms .

Cellular Protection Against Apoptosis

Another investigation focused on the protective effects of guanidine-containing compounds against cell death induced by oxidative stress. The results indicated that these compounds significantly reduced apoptosis markers in cellular models, suggesting their potential as therapeutic agents in conditions characterized by oxidative damage .

Comparison with Similar Compounds

4-Hydroxybenzenesulfonic Acid (CAS 98-67-9)

  • Structure : A sulfonic acid group at the para position, substituted with a hydroxyl (-OH) group instead of methyl.
  • Acidity : Weaker (pKa ~0.6) compared to 4-methylbenzenesulfonic acid due to electron-donating -OH group .
  • Applications : Intermediate in dye synthesis and ion-exchange resins.

4-Aminobenzenesulfonamide Derivatives

  • Structure: Sulfonamide (-SO2NH2) group at the para position with amino or acylated amino substituents.
  • Synthesis : Prepared via thionyl chloride-mediated acylation of sulfanilic acid derivatives .
  • Applications : Antimicrobial agents and α-glucosidase inhibitors (e.g., compounds 5a-m in ) .

Azo-Sulfonic Acids (e.g., 4-[(4-Aminophenyl)diazenyl]benzenesulfonamide)

  • Structure : Azo (-N=N-) linkage connecting aromatic rings with sulfonamide or sulfonic acid groups.
  • Properties : High thermal stability (m.p. >250°C) and chromophoric properties suitable for dyes .
  • Regulatory Status : Listed under EPA Significant New Use Rules (SNURs) due to benzidine-related toxicity risks .

Physicochemical Properties

Compound Melting Point (°C) Acidity (pKa) Solubility Key Functional Groups
Guanidine;4-(4-methylphenyl)benzenesulfonic acid >300 (solid) -2.8 Polar solvents -SO3<sup>-</sup>, guanidinium
4-Hydroxybenzenesulfonic acid 96–98 (hydrate) 0.6 Water, ethanol -SO3H, -OH
(E)-4-((4-Hydroxybenzylidene)amino)benzenesulfonic acid 312–314 ~1.5 DMSO, DMF -SO3H, imine
4-Aminobenzenesulfonamide 166–168 10.1 (NH) DCM, acetone -SO2NH2, -NH2

Biological Activity

Guanidine;4-(4-methylphenyl)benzenesulfonic acid, also known as a derivative of guanidine, has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes available research findings, case studies, and experimental data to elucidate the compound's biological activity.

Chemical Structure and Properties

The compound features a guanidine moiety attached to a benzenesulfonic acid structure, which is known for its ability to form strong interactions with various biological targets. The structural characteristics facilitate its role as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs) and enteropeptidases.

1. Inhibition of Carbonic Anhydrase (CA):
Recent studies have highlighted the role of brain-associated carbonic anhydrase isoform VII in neuropathic pain management. Guanidine derivatives have shown selective inhibition of CA VII, suggesting their potential as therapeutic agents for neuropathic pain relief. The incorporation of the guanidine moiety into sulfonamide compounds enhances their efficiency and selectivity against CA VII, indicating a promising avenue for drug development .

2. Enteropeptidase Inhibition:
Guanidine derivatives have been evaluated for their inhibitory effects on enteropeptidase, an enzyme crucial for protein digestion. The guanidinyl group in these compounds mimics lysine residues in substrates, leading to effective inhibition. For instance, specific derivatives demonstrated IC50 values indicating potent inhibition of enteropeptidase activity, which could be beneficial in treating obesity by modulating protein digestion and absorption .

Table 1: Inhibitory Activity Against Human Enteropeptidase

CompoundIC50 (initial) (nM)IC50 (apparent) (nM)Fecal Protein Output (fold increase)Stability at pH 1.2/6.8 (% decomposed)
2a945.91.002.5/5.0
4a321.60.972.8/5.8
4b130.820.823.9/8.6
4c653.20.88NT

Note: Data indicates the potency and stability of various guanidine derivatives against enteropeptidase, highlighting their potential as therapeutic agents.

Case Studies

Case Study: Neuropathic Pain Management
A study investigated the effects of novel guanidine derivatives on neuropathic pain models in rodents. The results indicated that selective inhibition of CA VII led to significant pain relief compared to control groups, demonstrating the therapeutic potential of these compounds in clinical settings .

Case Study: Obesity Treatment
In another study focused on obesity treatment, compounds derived from guanidine were administered to diet-induced obese mice. Results showed a marked increase in fecal protein output and modulation of metabolic pathways associated with energy expenditure, suggesting that these compounds could serve as effective anti-obesity agents through enzyme inhibition mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.